molecular formula C21H18Cl2N2 B1662643 Q94 hydrochloride CAS No. 1052076-77-3

Q94 hydrochloride

Cat. No. B1662643
M. Wt: 369.3 g/mol
InChI Key: WXIWQTVPWYFEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Q94 hydrochloride is a selective antagonist for the Protease-Activated Receptor 1 (PAR1) with an IC50 of 916 nM . It can selectively block the interaction and signaling of PAR1 and Gαq . It is also known as a negative allosteric modulator at the PAR1 receptor .


Molecular Structure Analysis

The chemical name of Q94 hydrochloride is 1-[(4-Chlorophenyl)methyl]-2-(phenylmethyl)-1H-benzimidazole hydrochloride . Its molecular weight is 369.29 and its formula is C21H17ClN2.HCl .


Chemical Reactions Analysis

Q94 hydrochloride can selectively block the interaction and signaling of PAR1 and Gαq . It blocks PAR1-mediated increases in both CCL2 mRNA and protein levels in a dose-dependent manner .


Physical And Chemical Properties Analysis

Q94 hydrochloride has a molecular weight of 369.29 and its formula is C21H17ClN2.HCl . It is soluble to 50 mM in DMSO and to 50 mM in ethanol .

Scientific Research Applications

1. Pharmacological Properties in Cardiovascular Research

Q94 hydrochloride has been studied for its potential in cardiovascular research. In particular, its pharmacological properties were described, focusing on its selectivity in blocking PAR1/Gαq interaction and signaling. This research provides insights into the modulation of PAR1 signaling by benzimidazole compounds like Q94 and its analogues, which is significant in understanding cardiovascular diseases and potential treatments (Asteriti et al., 2012).

2. Analytical Quality Risk Management

Another application of Q94 hydrochloride is in the field of analytical quality risk management (QRM). It has been used in developing robust chromatographic methods for pharmaceutical analysis. This approach integrates QRM concepts based on quality risk assessment and design of experiments, emphasizing the importance of Q94 hydrochloride in developing precise and accurate analytical methods in pharmaceutical research (Prajapati et al., 2020).

3. Environmental and Biosensor Applications

Q94 hydrochloride also finds applications in environmental science and biosensor development. For instance, it has been used in the development of chemosensors for detecting environmental contaminants. These chemosensors, based on compounds like 2,3-diaminophenazine hydrochloride, show great potential for detecting harmful substances in water and other samples, indicating the versatility of Q94 hydrochloride in environmental monitoring and public health safeguarding (Yong et al., 2018).

properties

IUPAC Name

2-benzyl-1-[(4-chlorophenyl)methyl]benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2.ClH/c22-18-12-10-17(11-13-18)15-24-20-9-5-4-8-19(20)23-21(24)14-16-6-2-1-3-7-16;/h1-13H,14-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIWQTVPWYFEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Q94 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Cunningham, K McIntosh, T Bushell… - Biochemical Society …, 2016 - portlandpress.com
Since the identification of the proteinase-activated receptor (PAR) family as mediators of serine protease activity in the 1990s, there has been tremendous progress in the elucidation of …
Number of citations: 21 portlandpress.com
S Stern - 2022 - search.proquest.com
Triple negative breast cancer (TNBC) affects 10-20% of all breast cancer cases and is associated with suboptimal outcomes due to drug resistance and/or intolerable side effects. The …
Number of citations: 2 search.proquest.com
M Cunningham, K McIntosh, T Bushell - academia.edu
Since the identification of the proteinase-activated receptor (PAR) family as mediators of serine protease activity in the 1990’s, there has been tremendous progress in the elucidation of …
Number of citations: 0 www.academia.edu

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